molecular formula C11H9NO4S B1582565 Ethyl 5-nitro-1-benzothiophene-2-carboxylate CAS No. 25785-09-5

Ethyl 5-nitro-1-benzothiophene-2-carboxylate

Cat. No.: B1582565
CAS No.: 25785-09-5
M. Wt: 251.26 g/mol
InChI Key: DFGBQJHVCMFVID-UHFFFAOYSA-N
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Description

Ethyl 5-nitro-1-benzothiophene-2-carboxylate is an organic compound with the molecular formula C({11})H({9})NO(_{4})S. It is a derivative of benzothiophene, a sulfur-containing heterocycle, and features both nitro and ester functional groups. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-nitro-1-benzothiophene-2-carboxylate typically involves the nitration of ethyl 1-benzothiophene-2-carboxylate. A common method includes the following steps:

    Nitration Reaction: Ethyl 1-benzothiophene-2-carboxylate is treated with a nitrating mixture, usually composed of concentrated nitric acid and sulfuric acid, at a controlled temperature to introduce the nitro group at the 5-position of the benzothiophene ring.

    Purification: The reaction mixture is then neutralized, and the product is extracted and purified, often by recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Nitration: Using large reactors to handle the nitration process efficiently.

    Automated Purification Systems: Employing automated systems for extraction and purification to ensure high yield and purity.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The ester group can undergo hydrolysis to form the corresponding carboxylic acid under acidic or basic conditions.

    Electrophilic Substitution: The benzothiophene ring can participate in further electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

    Electrophilic Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Reduction: Ethyl 5-amino-1-benzothiophene-2-carboxylate.

    Hydrolysis: 5-nitro-1-benzothiophene-2-carboxylic acid.

    Electrophilic Substitution: Various halogenated or sulfonated derivatives of the benzothiophene ring.

Scientific Research Applications

Ethyl 5-nitro-1-benzothiophene-2-carboxylate is utilized in several research areas:

    Chemistry: As a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The biological activity of ethyl 5-nitro-1-benzothiophene-2-carboxylate is primarily due to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The ester group allows for modifications that can enhance the compound’s bioavailability and target specificity.

Comparison with Similar Compounds

Ethyl 5-nitro-1-benzothiophene-2-carboxylate can be compared with other nitrobenzothiophene derivatives:

    Ethyl 5-amino-1-benzothiophene-2-carboxylate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.

    Mthis compound: Similar but with a methyl ester group, which may affect its physical properties and reactivity.

    5-Nitro-1-benzothiophene-2-carboxylic acid:

This compound stands out due to its specific combination of functional groups, making it a versatile compound for various chemical and biological applications.

Properties

IUPAC Name

ethyl 5-nitro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4S/c1-2-16-11(13)10-6-7-5-8(12(14)15)3-4-9(7)17-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGBQJHVCMFVID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353249
Record name ethyl 5-nitro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25785-09-5
Record name ethyl 5-nitro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-5-nitro-benzaldehyde (31.01 g, 167.1 mmol) in 330 mL of anhydrous DMP at 0° C. was added K2CO3 (27.80 g, 201.1 mmol), followed by slow addition of mercapto-acetic acid ethyl ester (18.5 mL, 168.7 mmol). After stirring at 0° C. for 20 min, the resulting mixture was allowed to warm to rt and stir at rt overnight. The reaction mixture was then poured into 1.5 L of water. The solid formed was filtered and washed with 600 mL of water. After drying, 5-nitro-benzo[b]thiophene-2-carboxylic acid ethyl ester was obtained as pale solid. MS (EI): cal'd 252.0 (MH+), exp 252.1 (I).
Quantity
31.01 g
Type
reactant
Reaction Step One
Name
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
18.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2-chloro-5-nitro-benzaldehyde (31.01 g, 167.1 mmol) in 330 mL of anhydrous DMF at 0° C. was added K2CO3 (27.80 g, 201.1 mmol), followed by slow addition of mercapto-acetic acid ethyl ester (18.5 mL, 168.7 mmol). After stirring at 0° C. for 20 min, the resulting mixture was allowed to warm to rt and stir at rt overnight. The reaction mixture was then poured into 1.5 L of water. The solid formed was filtered and washed with 600 μL of water. After drying, 5-nitro-benzo[b]thiophene-2-carboxylic acid ethyl ester was obtained as pale solid. MS (EI): cal'd 252.0 (MH+), exp 252.1 (MH+).
Quantity
31.01 g
Type
reactant
Reaction Step One
Name
Quantity
27.8 g
Type
reactant
Reaction Step One
Name
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
18.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a suspension of sodium hydride (60% in mineral oil, 1.3 g, 33.5 mmol) in dimethylformamide (50 mL) was added dropwise ethyl 2-mercaptoacetate (2.95 mL, 27 mmol) at 0° C. under an atmosphere of argon. After stirring at room temperature for 15 minutes, 2-chloro-5-nitrobenzaldehyde was added. The mixture was then stirred at 100° C. for 6 h, cooled to room temperature and poured into hydrochloric acid (250 mL, 1M). The precipitate was filtered off, washed with water (3×50 mL), dried under reduced pressure and recrystallised from ethyl acetate to give the title compound (5.5 g, 82%) as a solid, mp 163° C.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.95 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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